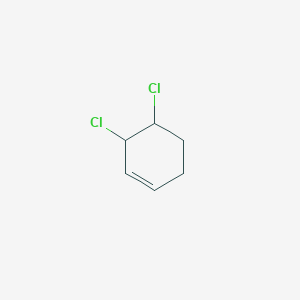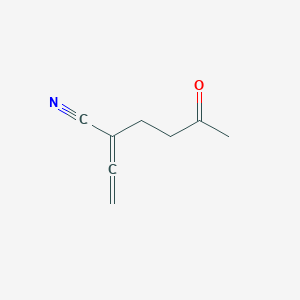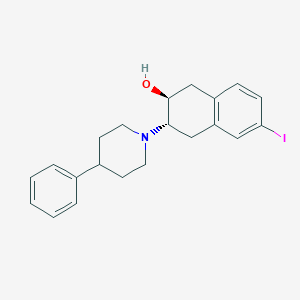
6-Iodobenzovesamicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodobenzovesamicol (IBVM) is a radioligand that has been extensively used in neuroscience research. It is a potent and selective inhibitor of the vesicular acetylcholine transporter (VAChT), which is responsible for the uptake of acetylcholine (ACh) into synaptic vesicles. IBVM has been used to study the role of VAChT in cholinergic neurotransmission and to investigate the pathophysiology of neurological disorders such as Alzheimer's disease.
Mécanisme D'action
6-Iodobenzovesamicol binds to the VAChT protein with high affinity and specificity. It inhibits the uptake of ACh into synaptic vesicles, thereby reducing the amount of ACh available for release at the synapse. This results in a decrease in cholinergic neurotransmission.
Effets Biochimiques Et Physiologiques
The inhibition of VAChT by 6-Iodobenzovesamicol has a number of biochemical and physiological effects. It reduces the amount of ACh available for release at the synapse, which can lead to a decrease in cholinergic neurotransmission. This can have a number of effects on cognitive function, memory, and attention. 6-Iodobenzovesamicol has also been shown to have effects on other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
6-Iodobenzovesamicol has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of VAChT, which makes it a valuable tool for investigating the role of VAChT in cholinergic neurotransmission. 6-Iodobenzovesamicol has also been used in imaging studies to visualize the distribution of VAChT in the brain. However, 6-Iodobenzovesamicol has some limitations. It is a radioligand, which means it requires special handling and disposal procedures. It also has a relatively short half-life, which limits its usefulness for long-term studies.
Orientations Futures
There are a number of future directions for research involving 6-Iodobenzovesamicol. One area of interest is the role of VAChT in neurological disorders such as Alzheimer's disease. 6-Iodobenzovesamicol has been used to investigate the pathophysiology of this disease, and further research may lead to new insights into its underlying mechanisms. Another area of interest is the development of new compounds that target VAChT. 6-Iodobenzovesamicol has been a valuable tool for investigating the role of VAChT in cholinergic neurotransmission, but new compounds may offer improved potency and selectivity. Finally, 6-Iodobenzovesamicol has potential for use in imaging studies to visualize the distribution of VAChT in the brain. Further research in this area may lead to new diagnostic and therapeutic approaches for neurological disorders.
Méthodes De Synthèse
6-Iodobenzovesamicol can be synthesized using a number of different methods. One of the most common methods involves the reaction of 6-iodo-1,2,3,4-tetrahydroisoquinoline with benzovesamicol. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
6-Iodobenzovesamicol has been used extensively in scientific research to investigate the role of VAChT in cholinergic neurotransmission. It has been used to study the distribution of VAChT in the brain and to investigate the effects of drugs and other compounds on VAChT function. 6-Iodobenzovesamicol has also been used to investigate the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
139399-80-7 |
|---|---|
Nom du produit |
6-Iodobenzovesamicol |
Formule moléculaire |
C21H24INO |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
(2S,3S)-6-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H24INO/c22-19-7-6-17-14-21(24)20(13-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21-/m0/s1 |
Clé InChI |
GJSOCNMEZIDMNM-SFTDATJTSA-N |
SMILES isomérique |
C1CN(CCC1C2=CC=CC=C2)[C@H]3CC4=C(C[C@@H]3O)C=CC(=C4)I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |
Synonymes |
6-IBVM 6-iodobenzovesamicol 6-iodobenzovesamicol, (2R-trans)-isomer 6-iodobenzovesamicol, (2S-trans)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)
![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)
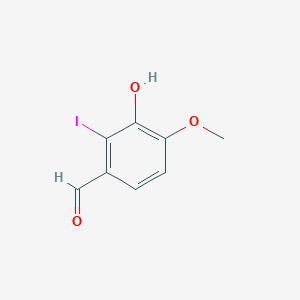
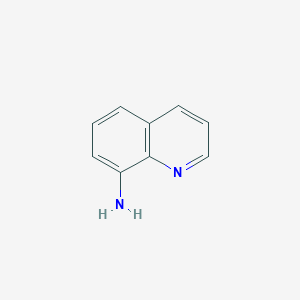
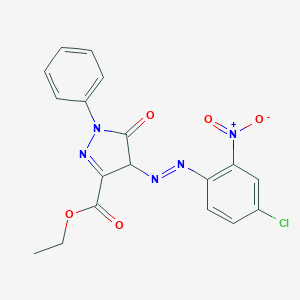
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
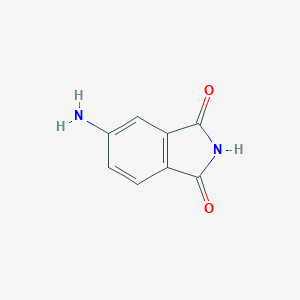
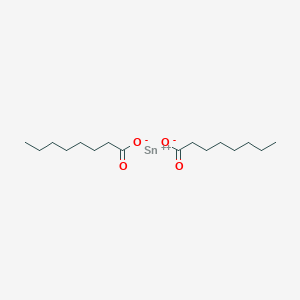
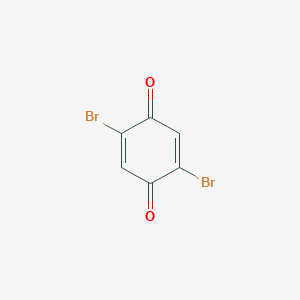
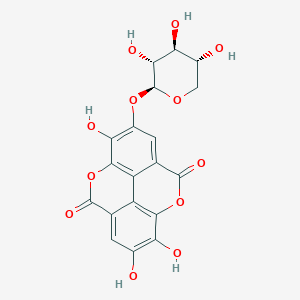
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
